molecular formula C6H7ClN4 B3030703 Imidazo[1,2-A]pyrimidin-6-amine CAS No. 944900-19-0

Imidazo[1,2-A]pyrimidin-6-amine

Cat. No.: B3030703
CAS No.: 944900-19-0
M. Wt: 170.60
InChI Key: XFYNLVIPIGNSAM-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidin-6-amine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazo[1,2-A]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyrimidin-6-amine has been recognized as a significant scaffold in medicinal chemistry, exhibiting activity against various targets. It has shown potential as a covalent anticancer agent, targeting the KRAS G12C mutation . Additionally, it has demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

The compound interacts with its targets in different ways, depending on the specific derivative and target. For instance, in the context of cancer, it acts as a covalent inhibitor, binding to the target and disrupting its function . In the case of tuberculosis, it exhibits significant activity against the disease, although the exact mode of action is still under investigation .

Biochemical Pathways

This compound affects various biochemical pathways. In cancer cells, it has been associated with the inhibition of the PI3K/Akt/mTOR signaling pathway . In yeast, different derivatives of the compound have been found to target different organelles, affecting mitochondrial functions or causing nuclear DNA damage .

Pharmacokinetics

One derivative with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability, which is a positive indicator of bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action vary depending on the specific derivative and target. For instance, in cancer cells, it can induce cell cycle arrest, activate caspase-3, and inhibit key signaling pathways . In yeast, it can cause mitochondrial fragmentation or nuclear DNA damage .

Action Environment

The compound’s wide range of applications in medicinal chemistry suggests that it may be robust to various environmental conditions .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-A]pyrimidin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidin-6-one, while substitution reactions can produce various alkylated or halogenated derivatives .

Scientific Research Applications

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZJBQBKRGDTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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